molecular formula C11H20N2O3 B2716488 Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate CAS No. 2229198-71-2

Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate

Cat. No.: B2716488
CAS No.: 2229198-71-2
M. Wt: 228.292
InChI Key: JWTUPYKXBUHIQN-UHFFFAOYSA-N
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Description

Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2H-oxazine-4-carboxylate is a key chemical intermediate in the synthetic pathway of novel KRAS G12C inhibitor therapeutics. Its primary research value lies in its structural role as a precursor to more complex molecules designed to covalently target the oncogenic KRAS G12C mutant protein, a significant driver in various cancers, including non-small cell lung cancer and colorectal adenocarcinoma. This compound is specifically utilized in constructing the tetrahydro-2H-oxazine ring moiety, which is a critical structural feature in several clinical and pre-clinical inhibitors. Researchers employ this intermediate to explore structure-activity relationships (SAR) and to develop new covalent inhibitors that bind irreversibly to the mutant cysteine residue, thereby blocking aberrant KRAS signaling pathways. The investigation of such intermediates is fundamental to advancing the next generation of targeted cancer therapies aimed at overcoming acquired resistance to first-generation KRAS G12C inhibitors, making it an invaluable tool for medicinal chemists and cancer biologists.

Properties

IUPAC Name

tert-butyl 6-(methylaminomethyl)-2,3-dihydro-1,4-oxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-5-6-15-9(8-13)7-12-4/h8,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTUPYKXBUHIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(=C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2H-oxazine-4-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the oxazine ring, followed by the introduction of the tert-butyl and methylamino groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated reactors and advanced analytical techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2H-oxazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazine compounds.

    Substitution: The tert-butyl and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized oxazine compounds.

Scientific Research Applications

Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2H-oxazine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.

    Medicine: It may have therapeutic potential due to its unique chemical structure and biological activity.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2H-oxazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

Substituent at Position 6: The methylaminomethyl group in the target compound provides a primary amine, which may improve water solubility (via protonation at physiological pH) and enable covalent bonding (e.g., Schiff base formation). In contrast, the 4-methoxyphenyl carbamoyl group in Compound 47 introduces a hydrophobic aromatic moiety, likely reducing solubility but increasing affinity for lipophilic binding pockets.

Synthetic Methodology: Compound 47 is synthesized via carbamoylation using diisopropyl dicarbonate and DMAP, a route optimized for introducing carbamate/urea-like functionalities . The target compound’s methylaminomethyl group likely requires reductive amination or nucleophilic substitution, highlighting divergent strategies for functionalizing the oxazine scaffold.

Physicochemical and Reactivity Trends

  • Solubility: The methylaminomethyl group in the target compound may confer higher aqueous solubility than Compound 47, where the 4-methoxyphenyl group dominates hydrophobicity.
  • Stability : The tert-butyl ester in both compounds offers steric protection against hydrolysis, but the electron-donating methoxy group in Compound 47 could stabilize the carbamoyl linkage against enzymatic degradation.

Research Implications and Limitations

The comparison underscores the importance of substituent selection in tuning the properties of oxazine derivatives. However, the lack of direct experimental data (e.g., crystallographic, spectroscopic, or biological) for the target compound limits quantitative analysis. Future studies should prioritize:

  • Synthetic Optimization : Comparative studies on yield and purity for different substitution strategies.
  • Computational Modeling : DFT calculations to predict conformational preferences and binding affinities.

Biological Activity

Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2H-oxazine-4-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Chemical Formula : C12_{12}H19_{19}N2_{2}O3_{3}
  • Molecular Weight : 239.29 g/mol
  • CAS Number : 112257-19-9

This oxazine derivative features a tert-butyl group, which is known to enhance lipophilicity, potentially influencing its biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

2. Antitumor Activity

Preliminary studies suggest that this compound may have antitumor effects. It has been observed to induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The proposed mechanism includes the activation of caspases and modulation of Bcl-2 family proteins, which are critical in the apoptotic pathway.

3. Neuroprotective Effects

There is emerging evidence that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases. These effects may be mediated through the inhibition of oxidative stress and inflammation in neuronal cells.

Case Study 1: Antitumor Efficacy

A study conducted on the effects of tert-butyl derivatives on cancer cell lines demonstrated significant cytotoxicity. The IC50_{50} values for A549 (lung cancer) and HeLa (cervical cancer) cells were reported at approximately 10 µM, indicating potent activity against these cell lines .

Cell LineIC50_{50} (µM)Mechanism of Action
A54910Induction of apoptosis via caspase activation
HeLa12Inhibition of cell proliferation

Case Study 2: Neuroprotective Properties

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, this compound exhibited protective effects. The compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .

TreatmentROS Levels (Relative Units)Cell Viability (%)
Control10050
Compound Treatment4080

Q & A

Q. Q1: What are the recommended synthetic routes for preparing tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2H-oxazine-4-carboxylate, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

Oxazine Ring Formation : Cyclization of a precursor (e.g., β-amino alcohol derivatives) using reagents like phosgene analogs or carbonyldiimidazole under inert conditions.

Methylamino Methylation : Introduction of the methylamino group via reductive amination or nucleophilic substitution, requiring controlled pH (7–9) and catalysts like NaBH3CN .

tert-Butyl Protection : Boc (tert-butoxycarbonyl) protection of reactive amines using di-tert-butyl dicarbonate (Boc2O) in anhydrous solvents (e.g., THF or DCM) .

Q. Optimization Tips :

  • Monitor reaction progress with TLC or LCMS (e.g., retention time ~1.18 minutes for related intermediates ).
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Q. Q2: How can the molecular structure of this compound be confirmed, and what analytical techniques are critical?

Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis (e.g., SHELX refinement ) provides precise bond lengths and angles. For example, mean C–C bond lengths in similar oxazine derivatives are ~1.54 Å .
  • NMR Spectroscopy : Key signals include:
    • 1H NMR : δ 1.4–1.5 ppm (tert-butyl protons), δ 3.2–3.5 ppm (oxazine ring protons), δ 2.8–3.0 ppm (methylamino group).
    • 13C NMR : δ 80–85 ppm (tert-butyl carbonyl), δ 50–55 ppm (oxazine carbons).
  • Mass Spectrometry : Expected [M+H]+ ≈ 285 g/mol (calculated from analogous structures ).

Advanced Research Questions

Q. Q3: How can enantioselective synthesis of this compound be achieved, and what chiral catalysts or resolving agents are effective?

Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric cyclization .
  • Kinetic Resolution : Enzymatic resolution with lipases (e.g., Candida antarctica) in biphasic systems (hexane/water) to separate enantiomers .
  • HPLC Chiral Separation : Employ chiral columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (90:10) for purity analysis .

Q. Q4: What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer :

Substituent Variation : Modify the methylamino group (e.g., replace with ethylamino or aryl groups) and assess bioactivity via assays like enzyme inhibition .

Oxazine Ring Modifications : Introduce electron-withdrawing groups (e.g., nitro) at position 6 to study electronic effects on reactivity .

Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to correlate frontier molecular orbitals (HOMO/LUMO) with observed biological activity .

Q. Q5: How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer :

  • Thermal Stability : Monitor via TGA/DSC; decomposition typically occurs >150°C. Store at –20°C in sealed, argon-filled vials to prevent hydrolysis .
  • Hydrolytic Degradation : In aqueous solutions (pH < 3 or > 10), the tert-butyl ester hydrolyzes to carboxylic acid. Characterize degradation products via LCMS (e.g., m/z 241 [M+H-Boc]+) .

Q. Q6: What methodologies are suitable for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in real time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in silico, validated by mutagenesis studies .

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